4-Isopropylphenylacetaldehyde

Description

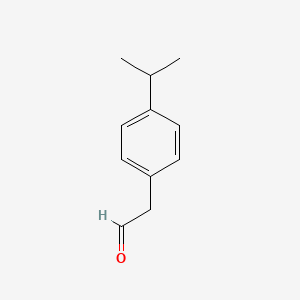

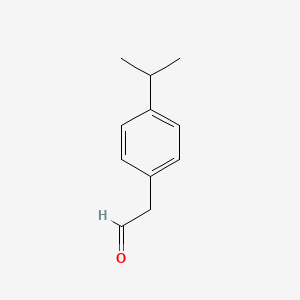

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKGFRBHGXIDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; powerful, green, refreshingly bark-woody or saplike odour | |

| Record name | p-Isopropylphenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

230.00 to 243.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Isopropylphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 4-Isopropylphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Isopropylphenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.965-0.975 | |

| Record name | p-Isopropylphenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/957/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4395-92-0 | |

| Record name | p-Isopropylphenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl phenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetaldehyde, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-isopropylphenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLPHENYLACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KQW56W3YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Isopropylphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological activity of 4-Isopropylphenylacetaldehyde. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Chemical Identity and Physical Properties

This compound, also known as cuminaldehyde, is an aromatic aldehyde with a characteristic earthy and green odor. It is found in some essential oils and is used in the fragrance and flavor industry. From a pharmaceutical perspective, it has been identified as a phosphodiesterase (PDE) inhibitor, a class of compounds with broad therapeutic potential.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 4395-92-0 | [1] |

| Appearance | Colorless liquid | - |

| Odor | Earthy, green, fern-like | - |

| Boiling Point | 235-237 °C (estimated) | - |

| Density | 0.968 g/cm³ (estimated) | - |

| Refractive Index | 1.516 (estimated) | - |

| Solubility | Insoluble in water; soluble in organic solvents | - |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with an isopropyl group at the para position (position 4) and an acetaldehyde group.

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted and Analog-Based)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 9.7 (t, 1H) | -CHO |

| 7.2 (d, 2H) | Aromatic CH |

| 7.1 (d, 2H) | Aromatic CH |

| 3.6 (d, 2H) | -CH₂- |

| 2.9 (sept, 1H) | -CH(CH₃)₂ |

| 1.2 (d, 6H) | -CH(CH₃)₂ |

Note: Predicted values are based on standard chemical shift increments and data from analogous compounds such as 4-isopropylbenzaldehyde and phenylacetaldehyde. Actual experimental values may vary.

Table 3: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 162 | [M]⁺ | Molecular ion |

| 147 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety |

| 119 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: Fragmentation patterns are predicted based on typical fragmentation of aromatic aldehydes and alkylbenzenes.[2][3][4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be achieved through a Grignard reaction, a common method for forming carbon-carbon bonds. The following is a representative protocol based on general procedures for the synthesis of similar aldehydes.

Materials:

-

4-Bromoisopropylbenzene (1 equivalent)

-

Magnesium turnings (1.2 equivalents)

-

Anhydrous diethyl ether

-

N,N-Dimethylformamide (DMF) (1.2 equivalents)

-

Iodine crystal (catalyst)

-

Saturated aqueous ammonium chloride solution

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 4-bromoisopropylbenzene in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

-

Once the reaction has started, add the remaining 4-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with DMF:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add N,N-dimethylformamide (DMF) dropwise via the dropping funnel, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.

-

Acidify the mixture with 1 M hydrochloric acid to a pH of ~2 to hydrolyze the intermediate iminium salt.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound.

-

Biological Activity: Phosphodiesterase Inhibition

This compound has been identified as an inhibitor of phosphodiesterase (PDE), specifically PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA). This mechanism is of significant interest in drug development for inflammatory and neurological disorders.[5][6][7][8]

Signaling Pathway of a Generic PDE4 Inhibitor

Caption: General signaling pathway of a PDE4 inhibitor.

This guide provides a foundational understanding of this compound for scientific and research applications. Further experimental validation of the predicted data is recommended for specific research needs.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]

- 3. massbank.eu [massbank.eu]

- 4. mzCloud – Phenylacetaldehyde [mzcloud.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde (CAS Number: 4395-92-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-isopropylphenylacetaldehyde (CAS No. 4395-92-0), a significant aromatic aldehyde. The document details its physicochemical characteristics, a representative synthetic protocol, analytical methodologies for its characterization, its potential biological activity as a phosphodiesterase inhibitor, and essential safety information. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and mandatory visualizations are included to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

This compound, also known as cuminaldehyde, is an organic compound with a distinct aromatic profile. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4395-92-0 | |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | Reported as a solid, can be a colorless liquid | [1] |

| Odor | Earthy, fern-like, aldehydic, with green and cumin notes | [1] |

| Boiling Point | Approximately 230-243 °C | |

| Density | Approximately 0.965-0.975 g/cm³ | |

| Refractive Index | Approximately 1.515-1.525 | |

| Solubility | Insoluble in water; soluble in oils and ethanol | |

| Flash Point | 95 °C | [2] |

Synthesis

A plausible and commonly cited method for the synthesis of this compound involves the reaction of a Grignard reagent with an orthoformate followed by acidic hydrolysis of the resulting acetal.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Isopropylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triethyl orthoformate

-

Anhydrous toluene

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-isopropylbromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed, yielding 4-isopropylphenylmagnesium bromide.

-

Acetal Formation: The Grignard solution is cooled to 0 °C. A solution of triethyl orthoformate in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Hydrolysis: The reaction is quenched by the slow addition of a cold, saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine. The solvent is removed under reduced pressure. The crude diethyl acetal is then hydrolyzed by stirring with a 10% aqueous hydrochloric acid solution at room temperature.

-

Purification: The reaction mixture is extracted with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.

Synthesis Workflow Diagram

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | ~9.7 | t | 1H | Aldehydic proton (-CHO) |

| Proton | ~7.2 | d | 2H | Aromatic protons (ortho to -CH₂CHO) |

| Proton | ~7.1 | d | 2H | Aromatic protons (meta to -CH₂CHO) |

| Proton | ~3.6 | d | 2H | Methylene protons (-CH₂CHO) |

| Proton | ~2.9 | sept | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| Proton | ~1.2 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~200 | Aldehydic Carbonyl (-CHO) |

| Carbon | ~149 | Aromatic Carbon (-C-iPr) |

| Carbon | ~131 | Aromatic Carbon (-C-CH₂CHO) |

| Carbon | ~129 | Aromatic Carbons (ortho to -CH₂CHO) |

| Carbon | ~127 | Aromatic Carbons (meta to -CH₂CHO) |

| Carbon | ~50 | Methylene Carbon (-CH₂CHO) |

| Carbon | ~34 | Isopropyl Methine Carbon (-CH(CH₃)₂) |

| Carbon | ~24 | Isopropyl Methyl Carbons (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (isopropyl) |

| ~2870, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1610, ~1515 | Medium | C=C stretch (aromatic) |

| ~1465 | Medium | C-H bend (isopropyl) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 133 | [M - CHO]⁺ |

| 119 | [M - C₃H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Create a series of calibration standards by diluting the stock solution.

-

For complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary, followed by reconstitution in the analysis solvent.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Analytical Workflow Diagram

Biological Activity: Phosphodiesterase Inhibition

This compound has been identified as a potential phosphodiesterase (PDE) inhibitor. Specifically, it is suggested to inhibit phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).

Mechanism of Action

PDE4 enzymes are responsible for the degradation of cAMP into AMP. By inhibiting PDE4, this compound can lead to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream signaling pathways, most notably Protein Kinase A (PKA). The activation of PKA can modulate the activity of various transcription factors, such as the cAMP response element-binding protein (CREB), which in turn can suppress the expression of pro-inflammatory cytokines and enhance the expression of anti-inflammatory mediators. This mechanism of action makes PDE4 inhibitors a subject of interest for the treatment of various inflammatory conditions.

Signaling Pathway Diagram

Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Flammable Liquids |

| Warning | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Acute Toxicity (Oral) |

| Warning | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| Serious Eye Damage/Irritation |

| Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Disclaimer: The information provided in this technical guide is intended for use by qualified professionals. While efforts have been made to ensure accuracy, some data, particularly experimental protocols and spectral characterizations, are representative examples based on chemical principles and data from analogous compounds due to the limited availability of specific information for this compound. Users should independently verify all information and conduct their own risk assessments before handling this chemical.

References

A Comprehensive Technical Guide to Synonyms for 4-Isopropylphenylacetaldehyde in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms, identifiers, and general experimental approaches related to 4-Isopropylphenylacetaldehyde. The information is intended to assist researchers in navigating the chemical literature, identifying this compound under its various names, and understanding the common methodologies for its synthesis, purification, and analysis.

Chemical Identity and Synonyms

This compound is an aromatic aldehyde with applications in the fragrance and flavor industries.[1] Due to its commercial use and presence in various chemical databases, it is referred to by a multitude of synonyms and assigned several unique identifiers. A comprehensive understanding of these is crucial for effective literature and database searches.

Data Presentation: Synonyms and Identifiers

The following table summarizes the known synonyms and chemical identifiers for this compound.

| Category | Value | Source |

| IUPAC Name | 2-(4-isopropylphenyl)acetaldehyde | PubChem[2] |

| CAS Number | 4395-92-0 | ChemicalBook[3], PubChem[2] |

| Systematic Name | Benzeneacetaldehyde, 4-(1-methylethyl)- | RIFM[4], PubChem[2] |

| Common Synonyms | p-Isopropylphenylacetaldehyde | RIFM[4], PubChem[2] |

| Cuminyl acetaldehyde | Chemical Bull[1] | |

| Cumylacetaldehyde | RIFM[4] | |

| Cortexal | RIFM[4] | |

| p-Cymen-7-carboxaldehyde | RIFM[4] | |

| Homocuminic aldehyde | PubChem[2] | |

| EINECS Number | 224-522-5 | ChemicalBook[3], PubChem[2] |

| FEMA Number | 2954 | PubChem[2] |

| JECFA Number | 1024 | PubChem[2] |

| Molecular Formula | C11H14O | ChemicalBook[3], RIFM[4] |

| Molecular Weight | 162.23 g/mol | ChemicalBook[3], RIFM[4] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented in readily available literature. However, established methods for the synthesis, purification, and analysis of aromatic aldehydes can be adapted for this compound.

General Synthesis of Aromatic Aldehydes

The synthesis of aromatic aldehydes can be broadly categorized into direct and indirect methods.[5]

-

Direct Methods : These involve the direct introduction of a formyl group onto the aromatic ring. A common example is the Gattermann-Koch reaction , which utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst to formylate benzene and its derivatives.[5][6]

-

Indirect Methods : These methods involve the conversion of an existing functional group on the aromatic ring into an aldehyde. Examples include:

-

Oxidation of Benzyl Alcohols : Primary benzylic alcohols can be oxidized to the corresponding aldehydes using various oxidizing agents.[5]

-

Reduction of Carboxylic Acid Derivatives : Acid chlorides or esters can be reduced to aldehydes.[5]

-

Oxidative Hydroxymethylation : An arene substrate can undergo acid-catalyzed hydroxymethylation with paraformaldehyde, followed by in situ oxidation of the intermediate alcohol to the aldehyde.[7]

-

Kornblum Oxidation : Aromatic halides can be oxidized using dimethyl sulfoxide (DMSO) to yield aromatic aldehydes.[8]

-

A plausible synthesis route for this compound involves the Grignard reaction of cumyl magnesium chloride with ethyl formate, followed by acidic hydrolysis of the resulting acetal.[3]

Purification of Liquid Aldehydes

Aldehydes are prone to oxidation to carboxylic acids and may also contain unreacted starting materials or byproducts from side reactions.[9] Common purification techniques for liquid aldehydes include:

-

Washing : The crude product can be washed with a mild base, such as a 10% sodium bicarbonate solution, to remove acidic impurities. This is typically followed by washing with water to remove any remaining base and water-soluble impurities.[9]

-

Drying : The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[9]

-

Distillation : Fractional distillation under reduced pressure is a common final step to purify the aldehyde from non-volatile impurities and other components with different boiling points.[9]

-

Bisulfite Adduct Formation : A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct by reacting the aldehyde with a saturated solution of sodium bisulfite.[10][11][12][13] The adduct can be filtered and then decomposed with an acid or base to regenerate the pure aldehyde.[13] This method is particularly effective for removing non-aldehydic impurities.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like those found in fragrances and flavors.[14][15][16][17][18] A general protocol for the GC-MS analysis of a sample containing this compound would involve:

-

Sample Preparation : The sample is diluted in a suitable solvent (e.g., ethanol, hexane). For complex matrices like cosmetics, a liquid-liquid extraction may be necessary to isolate the fragrance components.[18]

-

GC Separation : The diluted sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up to elute compounds with different volatilities.

-

MS Detection and Identification : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule. The identity of this compound can be confirmed by comparing its retention time and mass spectrum to that of a known standard or by matching the spectrum to a reference library (e.g., NIST).

Logical Workflow for Synonym Identification

The process of identifying and verifying synonyms for a chemical compound is a critical first step in any research project. The following diagram illustrates a logical workflow for this process.

References

- 1. Para-isopropyl Phenyl Acetaldehyde | 4395-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. p-Isopropylphenylacetaldehyde | C11H14O | CID 61359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4395-92-0 [m.chemicalbook.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. scribd.com [scribd.com]

- 6. organicmystery.com [organicmystery.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gcms.cz [gcms.cz]

- 15. Perfumers Apprentice - Fragrance Analysis by GCMS [shop.perfumersapprentice.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. perfumersworld.com [perfumersworld.com]

- 18. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of p-Isopropyl Phenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of p-isopropyl phenylacetaldehyde. The information is compiled from various sources and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Physical Properties

p-Isopropyl phenylacetaldehyde, also known as 4-(1-methylethyl)benzeneacetaldehyde, is an aromatic aldehyde with the molecular formula C₁₁H₁₄O[1][2]. Its chemical structure consists of a phenylacetaldehyde backbone with an isopropyl group substituted at the para position of the benzene ring.

Table 1: General and Physical Properties of p-Isopropyl Phenylacetaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molecular Weight | 162.23 g/mol | [1][2] |

| CAS Number | 4395-92-0 | [1][2] |

| Appearance | Colorless liquid (estimation) | N/A |

| Boiling Point | ~248.94 °C (rough estimate) | N/A |

| Density | ~0.9411 g/cm³ (rough estimate) | N/A |

| Refractive Index | ~1.5400 (estimate) | N/A |

| Solubility | Data not available | N/A |

Note: Some physical properties are estimations and have not been experimentally verified in the available literature.

Spectroscopic Data

Detailed experimental spectroscopic data for p-isopropyl phenylacetaldehyde is limited in the public domain. However, predicted data for the parent compound, phenylacetaldehyde, and related structures can provide valuable insights for spectral interpretation.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted spectra for phenylacetaldehyde suggest the aldehyde proton would appear as a triplet around 9.7 ppm, the methylene protons as a doublet around 3.6 ppm, and the aromatic protons in the range of 7.2-7.4 ppm. For p-isopropyl phenylacetaldehyde, one would expect to see additional signals for the isopropyl group: a septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR: Predicted spectra for phenylacetaldehyde show the carbonyl carbon at approximately 200 ppm, the methylene carbon around 50 ppm, and the aromatic carbons between 126 and 134 ppm. In p-isopropyl phenylacetaldehyde, additional signals for the isopropyl group's carbons would be expected.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of an aldehyde is characterized by a strong C=O stretching absorption band typically appearing in the region of 1740-1720 cm⁻¹. For aromatic aldehydes, this peak may be shifted to a slightly lower wavenumber. Additionally, a characteristic pair of bands for the C-H stretching of the aldehyde group can be observed around 2850 and 2750 cm⁻¹. The spectrum would also display bands corresponding to the aromatic ring and the isopropyl group.

2.3. Mass Spectrometry (MS)

The mass spectrum of p-isopropyl phenylacetaldehyde would be expected to show a molecular ion peak (M⁺) at m/z 162. Fragmentation patterns would likely involve the loss of the aldehyde group, the isopropyl group, and characteristic benzylic cleavage.

Chemical Properties and Reactivity

p-Isopropyl phenylacetaldehyde is an aldehyde and thus exhibits the typical reactivity of this functional group. It can undergo oxidation to form the corresponding carboxylic acid, p-isopropyl phenylacetic acid, and reduction to form the alcohol, 2-(p-isopropylphenyl)ethanol. It is also susceptible to nucleophilic addition reactions at the carbonyl carbon.

Information regarding its stability suggests that, like many aldehydes, it may be prone to oxidation and polymerization over time.

Synthesis and Purification

4.1. Proposed Synthesis Workflow

A common method for the synthesis of phenylacetaldehydes is the oxidation of the corresponding phenylethanol. Therefore, a likely synthesis for p-isopropyl phenylacetaldehyde would involve the oxidation of 2-(4-isopropylphenyl)ethanol.

4.2. General Experimental Protocol for Oxidation

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific reaction.

-

Reaction Setup: A solution of 2-(4-isopropylphenyl)ethanol in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidizing Agent: A suitable oxidizing agent, such as pyridinium chlorochromate (PCC) or reagents for a Swern oxidation, is slowly added to the solution while maintaining a controlled temperature, typically at 0 °C or room temperature depending on the chosen reagent.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), to determine the point of completion.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of a suitable aqueous solution.

-

Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified to obtain pure p-isopropyl phenylacetaldehyde.

4.3. Purification

Purification of the final product is crucial to remove any unreacted starting material, byproducts, and residual reagents.

A common method for the purification of aldehydes is column chromatography on silica gel.

General Protocol for Column Chromatography:

-

Column Packing: A glass column is packed with silica gel using a suitable solvent system (eluent), which is typically a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate).

-

Sample Loading: The crude p-isopropyl phenylacetaldehyde is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column.

-

Elution: The eluent is passed through the column, and the different components of the mixture are separated based on their polarity.

-

Fraction Collection: Fractions of the eluting solvent are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified p-isopropyl phenylacetaldehyde.

Biological Activity and Safety

5.1. Biological Activity

There is limited information available regarding the specific biological activities of p-isopropyl phenylacetaldehyde. Some studies have investigated its potential for genotoxicity. One study using a BlueScreen assay indicated positive results for both cytotoxicity and genotoxicity[1]. However, read-across studies using similar compounds suggest that it may not be a concern for genotoxicity[1]. It has been suggested that this compound may act as a phosphodiesterase inhibitor[3]. Further research is needed to fully elucidate its biological effects and potential mechanisms of action.

5.2. Safety and Handling

Detailed safety information is not extensively documented. As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling p-isopropyl phenylacetaldehyde. It should be used in a well-ventilated area.

Signaling Pathway Involvement

Currently, there is no available information in the scientific literature that directly links p-isopropyl phenylacetaldehyde to any specific biological signaling pathways. Further research is required to investigate its potential interactions with cellular signaling cascades.

Conclusion

This technical guide has summarized the currently available information on the physical and chemical properties of p-isopropyl phenylacetaldehyde. While some fundamental data has been established, there are significant gaps in the experimental data, particularly concerning its spectroscopic characterization, detailed synthesis and purification protocols, and its role in biological systems. It is hoped that this guide will serve as a useful starting point for researchers and encourage further investigation into this compound.

References

4-Isopropylphenylacetaldehyde molecular weight and formula C11H14O

An In-depth Technical Guide to 4-Isopropylphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a compound with applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical properties, synthesis, biological activity, and potential applications in drug development, presenting data in a structured format for scientific and research audiences.

Physicochemical Properties

This compound, also known as Cuminaldehyde, is an aromatic aldehyde. Its core physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C11H14O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2][3][4] |

| CAS Number | 4395-92-0 | [1][3][4] |

| Appearance | Solid | [3][5] |

| Odor | Characteristic bark, earthy, green | [5] |

| Boiling Point | 248.94°C (estimate) | [5] |

| Density | 0.9411 (estimate) | [5] |

| Refractive Index | 1.5400 (estimate) | [5] |

| LogP | 3.12 | [5] |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of cumyl magnesium chloride with ethyl formate or triethyl orthoformate, followed by acid hydrolysis of the resulting acetal.[5]

Experimental Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation: Prepare cumyl magnesium chloride by reacting 4-isopropylbenzyl chloride with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Formate Ester: Slowly add ethyl formate or triethyl orthoformate to the Grignard reagent solution at a controlled temperature, typically 0-5°C, with continuous stirring. The reaction is exothermic and should be cooled to maintain the desired temperature.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. Subsequently, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of a weak acid, such as ammonium chloride or oxalic acid, to hydrolyze the intermediate acetal to the desired aldehyde.[6]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a phosphodiesterase (PDE) inhibitor.[4] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, this compound can increase intracellular levels of cAMP, leading to downstream effects on cellular processes.[4] This mechanism of action is relevant in various physiological contexts, including neurotransmitter release.[4]

Caption: Inhibition of PDE by this compound.

Applications in Research and Drug Development

The role of this compound as a PDE inhibitor makes it a compound of interest for drug development, particularly in the context of neurological disorders.[4] The modulation of cAMP signaling pathways has therapeutic implications in conditions such as Alzheimer's disease.[4] Furthermore, its use as a chemical intermediate in the synthesis of more complex pharmaceutical compounds is an area of active investigation.[7] The fragrance and flavor industries also utilize this compound for its distinct scent and taste profile.[5][7]

Safety and Toxicology

While not considered highly toxic, appropriate safety precautions should be taken when handling this compound, as prolonged exposure may cause skin and eye irritation.[7]

| Endpoint | Result | Reference |

| Cytotoxicity | Positive in BlueScreen assay (<80% relative cell density) | [1] |

| Genotoxicity | Positive in BlueScreen assay | [1] |

| Mutagenicity | No data available for the compound itself. Read-across material 3-(p-isopropylphenyl)propionaldehyde was non-mutagenic in a bacterial reverse mutation assay. | [1] |

| Clastogenicity | No data available for the compound itself. Read-across material 3-(p-isopropylphenyl)propionaldehyde was non-clastogenic in an in vitro micronucleus test. | [1] |

| Subchronic Reference Dose (RfD) | 0.045 mg/kg/day | [1] |

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. p-Isopropylphenylacetaldehyde | C11H14O | CID 61359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Isopropylphenyl)acetaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. (4-Isopropylphenyl)acetaldehyde | 4395-92-0 | EAA39592 [biosynth.com]

- 5. This compound CAS#: 4395-92-0 [m.chemicalbook.com]

- 6. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]

- 7. Para-isopropyl Phenyl Acetaldehyde | 4395-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Isopropylphenylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Isopropylphenylacetaldehyde (CAS No. 4395-92-0), a significant compound in the fragrance and pharmaceutical industries. Due to the limited availability of published experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols and a workflow diagram for spectroscopic analysis.

Molecular Structure and Properties

-

IUPAC Name: 2-(4-isopropylphenyl)acetaldehyde

-

Synonyms: p-Isopropylphenylacetaldehyde, Cuminaldehyde acetaldehyde

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic, aromatic, benzylic, and isopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Triplet (t) | 1H | Aldehyde (-CH O) |

| ~7.2 | Doublet (d) | 2H | Aromatic (ortho to -CH₂CHO) |

| ~7.1 | Doublet (d) | 2H | Aromatic (ortho to -iPr) |

| ~3.6 | Doublet (d) | 2H | Benzylic (-CH ₂CHO) |

| ~2.9 | Septet | 1H | Isopropyl (-CH (CH₃)₂) |

| ~1.2 | Doublet (d) | 6H | Isopropyl (-CH(CH ₃)₂) |

Note: Predicted chemical shifts and multiplicities are based on established values for similar structural motifs.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The aldehydic carbonyl carbon is expected to be the most downfield signal.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Aldehyde Carbonyl (C =O) |

| ~148 | Quaternary Aromatic (ipso to -iPr) |

| ~131 | Quaternary Aromatic (ipso to -CH₂CHO) |

| ~129 | Aromatic CH (ortho to -CH₂CHO) |

| ~127 | Aromatic CH (ortho to -iPr) |

| ~50 | Benzylic Carbon (-CH ₂CHO) |

| ~34 | Isopropyl Methine (-CH (CH₃)₂) |

| ~24 | Isopropyl Methyl (-CH(CH ₃)₂) |

Note: Predicted chemical shifts are based on typical values for substituted benzene derivatives and aldehydes.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are expected to be from the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (Aliphatic - isopropyl and benzylic) |

| ~2820 and ~2720 | Medium | C-H stretch (Aldehyde C-H, Fermi resonance) |

| ~1725 | Strong | C=O stretch (Aldehyde carbonyl) |

| ~1605, ~1515, ~1465 | Medium | C=C stretch (Aromatic ring) |

| ~830 | Strong | C-H bend (p-disubstituted benzene) |

Note: Predicted absorption frequencies are based on characteristic values for aromatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z Ratio | Proposed Fragment |

| 162 | [M]⁺: Molecular ion |

| 147 | [M - CH₃]⁺: Loss of a methyl group from the isopropyl moiety. |

| 119 | [M - C₃H₇]⁺ or [M - CHO - CH₂]⁺: Loss of the isopropyl group or a larger fragment. |

| 91 | [C₇H₇]⁺: Tropylium ion, a common fragment for compounds with a benzylic group. |

Note: Fragmentation patterns are predicted based on the stability of resulting carbocations and common fragmentation pathways for aromatic aldehydes.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 12 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width should be set to approximately 0 to 220 ppm.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).

IR Spectroscopy

-

Sample Preparation: As the compound can be a liquid or a low-melting solid, it can be analyzed as a thin film between two NaCl or KBr plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and purification prior to analysis.

-

Ionization: Utilize Electron Impact (EI) ionization for GC-MS, which provides characteristic fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is common.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biological Activity of 4-Isopropylphenylacetaldehyde and Related Aromatic Aldehydes: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of the aromatic aldehyde, 4-Isopropylphenylacetaldehyde, and related compounds. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of molecules. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways implicated in the biological effects of aromatic aldehydes.

Executive Summary

Aromatic aldehydes, a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring, are prevalent in nature and have garnered significant interest for their diverse biological activities. This compound, a member of this class, has been investigated for various potential therapeutic effects, including phosphodiesterase inhibition, antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing information and provides data for structurally similar compounds to illustrate the potential biological profile. Detailed experimental methodologies are provided to facilitate further research and standardized evaluation of these compounds. Furthermore, this guide elucidates the key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, that are often modulated by aromatic aldehydes, providing a mechanistic framework for their observed biological effects.

Quantitative Biological Activity Data

Quantitative data on the biological activity of this compound is not extensively available in peer-reviewed literature. However, data from safety assessments and studies on structurally related aromatic aldehydes provide insights into its potential bioactivities.

| Biological Activity | Compound | Test System | Result | Unit |

| Toxicity | This compound | Rat (oral, 28-day) | NOAEL = 4.5 | mg/kg/day |

| Skin Sensitization | This compound | Local Lymph Node Assay | NESIL = 1100 | µg/cm² |

| Anti-inflammatory | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | COX-2 Enzyme Assay | IC50 = 0.74 | µM |

| Antioxidant (DPPH) | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | DPPH Radical Scavenging Assay | IC50 = 8.36 | µM |

| Antioxidant (ABTS) | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal | ABTS Radical Scavenging Assay | IC50 = 8.90 | µM |

NOAEL: No Observed Adverse Effect Level; NESIL: No Expected Sensitisation Induction Level; IC50: Half maximal Inhibitory Concentration. Data for the structurally similar compound (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal is included to provide an indication of potential activity[1].

Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to assessing the biological activity of aromatic aldehydes like this compound.

Phosphodiesterase (PDE) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of phosphodiesterase, an enzyme that degrades cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an increase in intracellular cAMP levels.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4).

-

Substrate Solution: Prepare a solution of [³H]-cAMP in Assay Buffer.

-

Enzyme Solution: Dilute the phosphodiesterase enzyme to the desired concentration in Assay Buffer.

-

Inhibitor Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add the Assay Buffer, the test compound solution, and the enzyme solution.

-

Initiate the reaction by adding the [³H]-cAMP substrate solution.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by heat inactivation (e.g., boiling for 2 minutes).

-

Add snake venom 5'-nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine using anion-exchange chromatography (e.g., Dowex resin).

-

-

Data Analysis:

-

Quantify the amount of [³H]-adenosine produced using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Protocol:

-

Reagent and Media Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in MHB.

-

-

Inoculum Preparation:

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Procedure (96-well plate):

-

Add 100 µL of MHB to each well.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the standardized inoculum to each well.

-

Include a positive control (inoculum without test compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the test compound at which no visible growth is observed.

-

Antioxidant Activity - DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Cytotoxicity - MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Mechanisms of Action

Aromatic aldehydes can exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the potential involvement of the NF-κB, MAPK, and PI3K/Akt pathways, which are central to inflammation, cell proliferation, and survival.

Caption: Aromatic Aldehyde Inhibition of the NF-κB Signaling Pathway.

Caption: Modulation of the MAPK Signaling Pathway by Aromatic Aldehydes.

Caption: Aromatic Aldehyde Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

This compound and other aromatic aldehydes represent a promising class of compounds with a wide range of potential biological activities. While quantitative data for this compound itself is currently sparse, the information available for structurally similar compounds, coupled with a mechanistic understanding of how aromatic aldehydes can modulate key cellular signaling pathways, provides a strong rationale for further investigation. The detailed experimental protocols provided in this guide are intended to support and standardize future research efforts in this area. It is anticipated that continued exploration of these compounds will lead to the development of novel therapeutic agents for a variety of diseases.

References

Potential Pharmacological Effects of 4-Isopropylphenylacetaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel therapeutic agents is a cornerstone of modern pharmacology. Phenylacetaldehyde derivatives, a class of organic compounds characterized by a phenyl group attached to an acetaldehyde moiety, have garnered interest for their diverse biological activities. Within this class, compounds bearing an isopropyl substitution on the phenyl ring, such as 4-isopropylphenylacetaldehyde and its derivatives, represent a promising area of investigation. Due to a paucity of direct research on this compound derivatives, this technical guide will focus on the well-studied analogous compound, cuminaldehyde (4-isopropylbenzaldehyde), and its derivatives. The structural similarity between these compounds, primarily the presence of the 4-isopropylphenyl group, allows for informed extrapolation of potential pharmacological effects. Cuminaldehyde is a major constituent of the essential oil of Cuminum cyminum (cumin) and has been traditionally used for various medicinal purposes.[1] This guide will provide an in-depth overview of the potential anti-inflammatory, antioxidant, antimicrobial, and anticancer properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anti-Inflammatory and Analgesic Effects

Derivatives of the 4-isopropylphenyl scaffold have demonstrated significant anti-inflammatory and analgesic properties. These effects are primarily attributed to the inhibition of key inflammatory mediators and enzymes.

Studies on cuminaldehyde have shown its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Furthermore, it has been observed to inhibit the activity of cyclooxygenase (COX) enzymes, with a preference for the inducible COX-2 isoform, a key player in inflammatory pain pathways.[2] The anti-inflammatory action of cuminaldehyde is also linked to the inhibition of the NF-κB and MAPK signaling pathways.[2] Some derivatives have also been shown to act as agonists of opioid receptors, contributing to their analgesic effects.[2]

Table 1: Anti-Inflammatory and Analgesic Activity of Cuminaldehyde and its Derivatives

| Compound/Derivative | Assay | Target/Model | Result (IC50/Inhibition) | Reference |

| Cuminaldehyde | COX-1 Inhibition (in vitro) | Ovine COX-1 | Preferential for COX-2 | [2] |

| Cuminaldehyde | COX-2 Inhibition (in vitro) | Human recombinant COX-2 | Preferential Inhibition | [2] |

| Cuminaldehyde | 15-Lipoxygenase (LOX) Inhibition | Enzyme kinetics analysis | IC50: 1370 µM (Competitive inhibitor) | [3] |

| Cumin Essential Oil (48.77% cuminaldehyde) | LPS-induced inflammation in macrophages | Cultured macrophage cells | Decreased mRNA of IL-1, IL-6, iNOS, COX-2; Reduced NF-κB, p-ERK, p-JNK | [4] |

Antioxidant Activity

The antioxidant potential of 4-isopropylphenyl derivatives is a significant aspect of their pharmacological profile. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Several synthesized cuminaldehyde derivatives have exhibited potent antioxidant activity in these assays.[5]

Table 2: Antioxidant Activity of Cuminaldehyde Derivatives

| Derivative | Assay | Result (% RSA / IC50) | Reference |

| NS-1B (a cuminaldehyde derivative) | DPPH Radical Scavenging Assay | % RSA: 84.39 | [5] |

| NS-1B (a cuminaldehyde derivative) | ABTS Radical Scavenging Assay | % RSA: 85.16 | [5] |

| NS-7B (a cuminaldehyde derivative) | DPPH Radical Scavenging Assay | % RSA: 82.65 | [5] |

| NS-7B (a cuminaldehyde derivative) | ABTS Radical Scavenging Assay | % RSA: 84.08 | [5] |

RSA: Radical Scavenging Activity

Antimicrobial Activity

The rising threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Cuminaldehyde and its derivatives have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][6] The antimicrobial mechanism is thought to involve the disruption of microbial membranes and the inhibition of essential enzymes.[7]

Table 3: Antimicrobial Activity of Cuminaldehyde and its Derivatives

| Compound/Derivative | Organism | Assay | Result (MIC / Zone of Inhibition) | Reference |

| Cuminaldehyde | Pseudomonas aeruginosa | Broth Microdilution | MIC: 150 µg/mL | [8] |

| Cuminaldehyde | Staphylococcus aureus | Broth Microdilution | MIC: 12 mg/mL | [8] |

| Cumin Essential Oil | Escherichia coli | Not specified | ZI: 15.0 ± 0.09 mm | [5] |

| NS-7B (a cuminaldehyde derivative) | Escherichia coli | Broth Microdilution | MIC: 6.25 mg/mL | [5] |

| NS-7B (a cuminaldehyde derivative) | Aspergillus oryzae | Not specified | MIC: 12.5 mg/mL | [5] |

| NS-7B (a cuminaldehyde derivative) | Fusarium oxysporum | Not specified | ZI: 12.4 mm | [5] |

MIC: Minimum Inhibitory Concentration; ZI: Zone of Inhibition

Anticancer and Cytotoxic Effects

Preliminary studies suggest that derivatives of the 4-isopropylphenyl structure may possess anticancer properties. These compounds have been shown to induce cytotoxicity in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation and migration.[9]

For instance, certain hydantoin derivatives incorporating a 3-(4-substituted benzyl)-5-isopropyl-5-phenyl structure have demonstrated significant antiproliferative and antimigratory effects in human breast cancer cells.[9][10]

Table 4: Cytotoxic Activity of Cuminaldehyde and Related Derivatives

| Derivative | Cell Line | Assay | Result (IC50) | Reference | | :--- | :--- | :--- | :--- | | NS-1B (a cuminaldehyde derivative) | Not specified | Cytotoxicity Assay | IC50: 20.6 µg/mL |[5] | | NS-7B (a cuminaldehyde derivative) | Not specified | Cytotoxicity Assay | IC50: 26.1 µg/mL |[5] | | 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | MDA-MB-231 (Human breast cancer) | Antiproliferation Assay | Dose- and time-dependent inhibition |[9][10] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Test compounds and a positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Sample Preparation: Dissolve the test compounds and the positive control in methanol or ethanol to prepare stock solutions. From these, prepare serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

A blank well should contain the solvent and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the sample that causes 50% inhibition) is determined by plotting the percentage of inhibition against the sample concentrations.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Cell culture medium

-

96-well cell culture plates

-

Test compounds

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the medium and add serum-free medium and MTT solution to each well. Incubate at 37°C for 3-4 hours.

-

Formazan Solubilization: After incubation, add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The percentage of cytotoxicity can be calculated using the formula: % Cytotoxicity = (1 - [Absorbance_sample / Absorbance_control]) * 100. The IC50 value is determined from the dose-response curve.[4][5]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Assay buffer

-

Heme

-

Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Stop solution (e.g., HCl)

-

Prostaglandin E2 (PGE2) EIA kit for detection

-

96-well plate

Procedure:

-

Reagent Preparation: Prepare all reagents and test compounds at the desired concentrations.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Then, add the test compound or reference inhibitor and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the concentration-response curve.[8]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds and standard antibiotics

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the broth medium directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm with a microplate reader.[11][12]

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of cuminaldehyde derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the NF-κB pathway.

Caption: Cuminaldehyde derivatives inhibit the NF-κB signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of this compound derivatives.